molecular formula C8H4BrFN2O2 B8137304 4-Bromo-6-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid

4-Bromo-6-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid

Cat. No.: B8137304
M. Wt: 259.03 g/mol
InChI Key: IETYXCMTANOPTQ-UHFFFAOYSA-N
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Description

4-Bromo-6-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C8H4BrFN2O2. It is part of the pyrazolo[1,5-a]pyridine family, which is known for its diverse applications in medicinal chemistry and material science. This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination and fluorination of pyrazolo[1,5-a]pyridine derivatives. The reaction conditions often involve the use of bromine and fluorine sources under controlled temperatures and solvents to ensure selective substitution at the desired positions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under controlled temperatures .

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridine derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .

Scientific Research Applications

4-Bromo-6-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-6-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Bromo-6-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid include:

Uniqueness

The uniqueness of this compound lies in its dual substitution with bromine and fluorine atoms, which imparts distinct electronic and steric properties. These properties enhance its reactivity and make it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

4-bromo-6-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFN2O2/c9-5-1-4(10)3-12-7(5)2-6(11-12)8(13)14/h1-3H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETYXCMTANOPTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=CN2N=C1C(=O)O)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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